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  • Product: 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride
  • CAS: 91324-28-6

Core Science & Biosynthesis

Foundational

Solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in aqueous solutions

Comprehensive Solubility Profile and Physicochemical Characterization of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride in Aqueous Systems Executive Summary As a Senior Application Scientist in early-stage drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profile and Physicochemical Characterization of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride in Aqueous Systems

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently encounter highly polar, ionizable building blocks that dictate the downstream formulation strategies of complex active pharmaceutical ingredients (APIs). 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-1-methylpiperidine hydrochloride) is a prime example. Often utilized as a critical intermediate in the synthesis of targeted therapeutics—such as cyclin-dependent kinase (CDK) inhibitors [1]—its physicochemical behavior in aqueous media is governed by a delicate balance of ionization, buffer capacity, and counterion interactions.

This whitepaper provides an in-depth, causality-driven analysis of the aqueous solubility profile of this compound. By moving beyond basic dissolution metrics, we will explore the thermodynamic principles dictating its behavior across physiological pH ranges and establish self-validating experimental protocols for accurate solubility determination.

Physicochemical Profiling & Theoretical Framework

To accurately predict the solubility of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, we must first deconstruct its molecular architecture:

  • Structural Class: Tertiary amine (piperidine ring) with a ketone moiety (acetyl group).

  • Salt Form: Hydrochloride (HCl) salt.

  • Estimated pKa: ~9.2 (characteristic of N-methyl piperidine derivatives).

The Causality of pH-Dependent Solubility

The hydrochloride salt form is specifically selected to maximize aqueous solubility compared to its free base counterpart. However, the solubility of amine hydrochlorides is not a linear function of pH. It is governed by a complex interplay between the Henderson-Hasselbalch relationship and the solubility product ( Ksp​ ) [2].

  • At Mid-range pH (2.0 – 8.0): The microenvironment pH is well below the compound's pKa (~9.2). The molecule exists almost entirely in its protonated, cationic state ( BH+ ). Here, solubility is maximized, limited only by the solvation capacity of the aqueous medium.

  • At High pH (> 9.5): As the pH exceeds the pKa, the molecule deprotonates into its uncharged free base form. Because the free base lacks the ionic charge required for robust dipole-dipole interactions with water, solubility drops precipitously, limited by the intrinsic solubility ( S0​ ) of the free base [2].

  • At Low pH (< 2.0) - The Common Ion Effect: A frequent oversight by junior formulators is assuming that lower pH always equals higher solubility for basic drugs. In highly acidic media (e.g., pH 1.2 simulated gastric fluid), the buffer contains a massive excess of chloride ions (from HCl). According to Le Chatelier's principle and the Ksp​ equation ( Ksp​=[BH+][Cl−] ), this excess of common ions drives the equilibrium backward, suppressing the dissolution of the hydrochloride salt and causing premature precipitation [3].

PHSolubility LowPH Low pH (< 2.0) Gastric Fluid Ksp Ksp Limited (Common Ion Effect) LowPH->Ksp Excess Cl- suppresses dissolution MidPH Mid pH (2.0 - 8.0) Intestinal Fluid MaxSol Maximum Aqueous Solubility MidPH->MaxSol Complete ionization (BH+) HighPH High pH (> 9.5) Basic Media Intrinsic Intrinsic Solubility (Free Base Precipitation) HighPH->Intrinsic Deprotonation to free base

Logic diagram illustrating the pH-dependent solubility limits of amine hydrochloride salts.

Quantitative Solubility Projections

Based on the thermodynamic principles outlined above, the following table summarizes the projected solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride across standard biorelevant media.

Biorelevant MediumpHDominant SpeciesLimiting Solid PhaseEstimated Solubility (mg/mL)
Simulated Gastric Fluid (SGF) 1.2Cationic ( BH+ )Hydrochloride Salt~150 (Suppressed by Common Ion Effect)
Acetate Buffer 4.5Cationic ( BH+ )Hydrochloride Salt> 300 (Maximum Ionized Solubility)
FaSSIF 6.8Cationic ( BH+ )Hydrochloride Salt> 300 (Maximum Ionized Solubility)
Phosphate Buffer 7.4Cationic ( BH+ )Hydrochloride Salt> 300 (Maximum Ionized Solubility)
Borate Buffer 10.0Neutral (Free Base)Free Base< 10 (Intrinsic Solubility Limited)

Note: Quantitative estimates are projected based on structural analogs and standard amine hydrochloride behavior. Empirical validation is required using the protocols below.

Experimental Methodologies: Self-Validating Protocols

To establish absolute trustworthiness in our physicochemical data, we must employ self-validating experimental systems. The "gold standard" for thermodynamic solubility is the Saturation Shake-Flask (SSF) Method [4]. However, when dealing with highly soluble hydrochloride salts, the dissolved API can overwhelm the buffer capacity of the medium, shifting the pH. If this drift is not corrected, the resulting data is fundamentally flawed.

Protocol: The Self-Validating Shake-Flask Method

Objective: Determine the equilibrium solubility at 37°C while ensuring solid-state integrity and pH stability.

Step-by-Step Methodology:

  • Solid Excess Addition: Weigh an amount of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride estimated to be 2x the target saturation limit into a glass vial. Causality: Insufficient solid excess leads to complete dissolution, yielding a concentration measurement rather than true thermodynamic solubility.

  • Buffer Addition: Add 5.0 mL of the target aqueous buffer (e.g., pH 1.2, 4.5, 6.8).

  • Incubation & Equilibration: Seal the vials and place them in an orbital shaker incubator at 37°C ± 0.5°C at 150 rpm for 24 to 48 hours.

  • Interim pH Check (The Self-Validation Step): After 6 hours, measure the pH of the suspension. Causality: The dissolution of the HCl salt releases protons and chloride ions, potentially acidifying the buffer. If the pH has drifted by >0.05 units, adjust it back to the target using micro-aliquots of 0.1M HCl or NaOH.

  • Phase Separation: After 48 hours, separate the solid and liquid phases. Centrifuge the suspension at 10,000 rpm for 15 minutes at 37°C, followed by filtration of the supernatant through a 0.45 µm PVDF syringe filter.

  • Dual Quantification & Validation:

    • Liquid Phase: Dilute the supernatant and quantify the dissolved API via HPLC-UV.

    • Solid Phase: Analyze the residual precipitate via X-Ray Powder Diffraction (XRPD). Causality: This ensures the undissolved solid has not converted into a hydrate, a different polymorph, or disproportionated into the free base during incubation.

SSFWorkflow Step1 1. Solid Excess Addition Target: 2x expected solubility Step2 2.BufferAddition pH1.2, 6.8, 7.4 Step1->Step2 Step3 3. Incubation & Equilibration 37°C, 24-48 hours Step2->Step3 Step4 4. Phase Separation Centrifugation & 0.45µm Filtration Step3->Step4 Step5 5. Dual Validation HPLC (Liquid) & XRPD (Solid) Step4->Step5 Step5->Step3 If pH drifted > 0.05, adjust and repeat

Self-validating Shake-Flask workflow ensuring thermodynamic equilibrium and solid-state integrity.

Formulation Implications & BCS Classification

Understanding the solubility profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is not merely an academic exercise; it directly dictates its developability.

Given its high aqueous solubility across the physiological pH range of 1.2 to 7.4, this compound (or APIs derived directly from this scaffold) will likely fall into Class I or Class III of the Biopharmaceutics Classification System (BCS), depending on its Caco-2 permeability metrics.

However, formulators must remain vigilant regarding hygroscopicity . Highly soluble amine hydrochlorides often exhibit deliquescence at elevated relative humidity (RH). During solid oral dosage form development, exposure to ambient moisture can lead to the salt absorbing water, dissolving in its own water of hydration, and compromising the chemical stability of the API. Moisture-protective packaging (e.g., Alu/Alu blisters) and strict environmental controls during tableting are strongly recommended.

References

  • Patent Application (2016). Heterocyclic compound and pharmaceutical composition comprising same. WO2016126085A2. URL:[1]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link][2]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link][3]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link][4]

Sources

Exploratory

Thermodynamic Stability Profile of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride at Ambient Conditions

Executive Summary The transition of an active pharmaceutical intermediate from a free base to a salt form is a fundamental strategy for optimizing physicochemical properties. 1-(1-Methylpiperidin-3-yl)ethan-1-one hydroch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of an active pharmaceutical intermediate from a free base to a salt form is a fundamental strategy for optimizing physicochemical properties. 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (CAS: 91324-28-6), a tertiary amine-ketone derivative, exhibits a highly favorable thermodynamic stability profile at room temperature (298.15 K). This whitepaper deconstructs the thermodynamic drivers of its stability, detailing the interplay between crystal lattice energy, kinetic inertness, and ambient environmental factors. Furthermore, it establishes rigorous, self-validating analytical protocols—specifically Isothermal Microcalorimetry (IMC) and Dynamic Vapor Sorption (DVS)—to quantify its long-term stability in alignment with ICH Q1A(R2) guidelines.

Molecular Architecture and Thermodynamic Baselines

To understand the macroscopic stability of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, we must first analyze its molecular architecture. The molecule consists of two primary functional groups: a tertiary amine embedded within a piperidine ring, and an exocyclic acetyl (ethan-1-one) moiety.

The Role of Salt Formation in Gibbs Free Energy ( ΔG )

In its free base form (CAS: 91324-25-3), the lone electron pair on the tertiary nitrogen is highly nucleophilic and susceptible to oxidative degradation. By converting the free base into a hydrochloride salt, the nitrogen is protonated. This protonation serves two critical thermodynamic functions:

  • Electronic Stabilization: It eliminates the reactive lone pair, drastically increasing the activation energy ( Ea​ ) required for oxidation.

  • Lattice Energy Maximization: The formation of strong ionic and hydrogen bonds ( N+−H⋅⋅⋅Cl− ) drives the system into a deep thermodynamic minimum. The optimized orientation of molecules in the crystal lattice imparts significant thermodynamic stability to the structure[1].

The robustness of this crystalline lattice is empirically supported by its melting point, which is reported at 157-158 °C[2]. Solid forms with high melting points generally possess superior thermodynamic stability, which is highly advantageous for prolonging shelf-life during ambient storage[3].

Kinetically Hindered Degradation Pathways

At room temperature (25 °C), the available thermal energy ( RT≈2.48 kJ/mol) is vastly insufficient to overcome the activation energy barriers for degradation. While the ketone moiety theoretically possesses the capacity for enolization, the rigid crystalline lattice restricts the molecular mobility and conformational flexibility required for this transition. Thus, at 298.15 K, the compound is under strict kinetic control, preventing spontaneous degradation.

G FB Free Base (High Gibbs Free Energy) Salt HCl Salt (Crystalline) (Global Thermodynamic Minimum) FB->Salt + HCl (Exothermic) Amorphous Amorphous / Solution (Increased Molecular Mobility) Salt->Amorphous Moisture Sorption (+ΔG) Degradation Degradation Products (Oxidation / Enolization) Salt->Degradation Kinetically Hindered at RT Amorphous->Degradation Kinetic Pathway (Low Ea)

Thermodynamic state transitions of the amine hydrochloride salt.

Solid-State Thermodynamics: The Impact of Moisture

While the compound is thermally stable at room temperature, amine hydrochloride salts are notoriously prone to hygroscopicity. Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and facilitating a localized transition from a crystalline to an amorphous or dissolved state.

Because the amorphous form lacks a three-dimensional crystal structure and possesses greater free volume, it has higher molecular mobility and lower thermodynamic stability[1]. If the compound absorbs critical levels of moisture, the activation energy barrier for degradation is lowered, potentially leading to hydrolysis or accelerated oxidation. Therefore, thermodynamic profiling must include moisture sorption analysis.

Table 1: Physicochemical and Thermodynamic Baseline Data
ParameterValue / CharacteristicAnalytical Method
Molecular Formula C8​H16​ClNO Mass Spectrometry
Molecular Weight 177.67 g/mol -
Melting Point 157 - 158 °CDifferential Scanning Calorimetry (DSC)
Physical State (298.15 K) Pale beige powderVisual Inspection
Thermodynamic State Global Minimum (Crystalline)X-Ray Powder Diffraction (XRPD)
Primary Risk Factor Hygroscopicity (Moisture uptake)Dynamic Vapor Sorption (DVS)

(Note: Melting point data sourced from ChemicalBook[2].)

Experimental Workflows for Thermodynamic Profiling

To validate the thermodynamic stability of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, empirical data must be generated using highly sensitive calorimetric and gravimetric techniques. Traditional High-Performance Liquid Chromatography (HPLC) stress testing is insufficient for early-stage thermodynamic profiling because it only detects degradation after it has occurred. Instead, we utilize Isothermal Microcalorimetry (IMC) to measure the minute heat output of slow degradation reactions at ambient temperatures[4].

Protocol A: Isothermal Microcalorimetry (IMC) for Real-Time Stability Prediction

IMC provides continuous thermodynamic and kinetic information by measuring the heat change rate ( dq/dt ) as a function of time, with sensitivity extending below 0.1 μW [5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100 mg of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride into a sterilized glass ampoule.

  • Atmospheric Control: Purge the ampoule with dry nitrogen to eliminate ambient humidity, then hermetically seal the ampoule using a flame sealer. Prepare a reference ampoule containing an inert reference material (e.g., calcined alumina) of equal heat capacity.

  • Thermal Equilibration: Lower the sample and reference ampoules into the microcalorimeter channels set precisely to 298.15 K (25 °C). Allow the system to equilibrate for 24 hours to dissipate frictional heat from insertion.

  • Data Acquisition: Record the differential heat flow ( μW ) continuously for 14 to 21 days. A thermodynamically stable compound will exhibit a baseline heat flow of essentially zero.

  • Arrhenius Extrapolation (Optional): To model long-term shelf life, repeat the experiment at 35 °C and 45 °C. Apply the Arrhenius equation to calculate the specific degradation rate constant at the intended storage temperature[4].

G Prep Sample Prep (Sealed Ampoule) Eq Thermal Equilibration (298.15 K) Prep->Eq Measure Heat Flow Measurement (μW sensitivity) Eq->Measure Model Kinetic Modeling (Arrhenius Extrapolation) Measure->Model

Isothermal Microcalorimetry (IMC) workflow for stability prediction.
Protocol B: Dynamic Vapor Sorption (DVS) for Moisture Thermodynamics

Because the hydrochloride salt is susceptible to moisture-induced phase transitions, DVS is required to map its thermodynamic stability across varying humidity levels.

Step-by-Step Methodology:

  • Initialization: Load 10-20 mg of the powder onto the microbalance pan of the DVS instrument.

  • Drying Phase: Subject the sample to 0% Relative Humidity (RH) at 25 °C utilizing a dry nitrogen carrier gas until a constant mass is achieved ( dm/dt<0.002%/min ). This establishes the dry reference mass.

  • Sorption Cycle: Program the instrument to increase RH in 10% increments from 0% to 90%. The system must hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% to check for hysteresis.

  • Data Analysis: Plot the isotherm. A mass increase >2% at 60% RH indicates significant hygroscopicity, suggesting that ambient room temperature storage must be coupled with desiccant packaging to maintain the thermodynamic global minimum.

Conclusion

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride demonstrates excellent thermodynamic stability at room temperature, primarily driven by the robust crystal lattice energy inherent to its hydrochloride salt form. The protonation of the piperidine nitrogen neutralizes its most reactive site, locking the molecule into a kinetically inert state at 298.15 K. Provided the material is protected from high ambient humidity—which can plasticize the lattice and lower degradation activation energies—the compound will maintain its structural and chemical integrity over long-term storage.

References

  • Lab Manager. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Retrieved from:[Link]

  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from:[Link]

  • Google Patents.WO2023172921A1 - Solid forms, salts, and processes of preparation of a cdk2 inhibitor.
  • European Pharmaceutical Review. Essential techniques for development. Retrieved from:[Link]

Sources

Foundational

Analytical Characterization and Mass Spectrometry Profiling of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Executive Summary 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a highly versatile heterocyclic building block utilized in advanced drug discovery, particularly in the synthesis of cyclin-dependent kinase (CDK)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a highly versatile heterocyclic building block utilized in advanced drug discovery, particularly in the synthesis of cyclin-dependent kinase (CDK) inhibitors and sigma receptor ligands[1]. For researchers and analytical scientists, confirming the exact mass and structural integrity of this precursor is a critical quality control step. This whitepaper details the theoretical mass calculations, the causality behind ionization behaviors, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise characterization.

Chemical Identity & Structural Significance

The core architecture of this molecule consists of a piperidine ring substituted with a methyl group at the N1 position and an acetyl group at the C3 position.

The Causality of the Hydrochloride Salt Form: The tertiary amine of the piperidine ring is highly basic (pKa ~9.5). In its free base form, the compound is an oil or low-melting solid that is susceptible to oxidative degradation and is difficult to handle. By reacting the free base with hydrochloric acid, it is converted into a crystalline hydrochloride salt (C8H16ClNO). This transformation dramatically enhances its aqueous solubility, thermodynamic stability, and shelf-life, making it suitable for rigorous pharmaceutical workflows[2].

Theoretical Mass and Molecular Weight Calculations

In mass spectrometry and synthetic chemistry, distinguishing between the average molecular weight (used for stoichiometric weighing) and the monoisotopic exact mass (used for HRMS) is paramount to avoid analytical misinterpretation.

Table 1: Quantitative Mass Data Summary
PropertyFree Base (C8H15NO)Hydrochloride Salt (C8H16ClNO)
Average Molecular Weight 141.21 g/mol 177.67 g/mol
Monoisotopic Exact Mass 141.1154 Da177.0920 Da
Protonated Ion[M+H]⁺ 142.1232 DaN/A (Dissociates in source)
Chloride Ion [Cl]⁻ N/A34.9689 Da

Note: Average molecular weights are calculated using standard atomic weights, while exact masses utilize the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl)[2].

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the structural integrity of this compound, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the industry standard.

Causality of Ionization Choice: Electrospray Ionization (ESI) in positive mode is specifically chosen for piperidine derivatives. The basic nitrogen atom readily accepts a proton in an acidic mobile phase, forming a highly stable [M+H]⁺ precursor ion, making ESI highly sensitive for this class of molecules[3].

LCHRMS A Sample Preparation (1 mg/mL in MeOH/H2O) B UHPLC Separation (C18, 0.1% FA Gradient) A->B C ESI+ Ionization (Desolvation & Protonation) B->C D HRMS Analyzer (Orbitrap / Q-TOF) C->D E Data Processing (Exact Mass: 142.1232 Da) D->E

Fig 1. Step-by-step LC-HRMS analytical workflow for piperidine characterization.

Experimental Protocol: LC-ESI-HRMS Analysis

This methodology is designed as a self-validating system . It ensures that both the organic cation and the inorganic anion are accounted for, definitively confirming the salt form rather than just the free base.

Step 1: Sample Preparation
  • Action: Dissolve 1.0 mg of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).

  • Causality: The polar protic solvent mixture ensures complete dissociation of the HCl salt into the protonated free base and chloride ions. This prevents clustering and ion suppression in the ESI source.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (FA).

  • Causality: Formic acid lowers the pH of the mobile phase (pH ~2.7). Because the pKa of the piperidine nitrogen is ~9.5, the molecule remains fully protonated during elution. This prevents secondary interactions with residual silanols on the silica column (which cause peak tailing) and maximizes ESI+ ionization efficiency[3].

Step 3: Mass Spectrometry Parameters
  • Mode: Polarity switching (ESI+ and ESI-).

  • Spray Voltage: +3.5 kV (Positive) / -2.5 kV (Negative).

  • Capillary Temperature: 275 °C.

  • Resolution: 70,000 FWHM (Orbitrap) or equivalent Q-TOF setting.

Data Interpretation & Fragmentation Causality

A common pitfall in mass spectrometry of salts is expecting to see the mass of the intact salt. In the ESI+ spectrum, the intact hydrochloride salt (177.09 Da) will not be observed.

Primary Detection: The mass spectrometer detects the protonated free base[M+H]⁺ at an exact m/z of 142.1232 .

Self-Validation (Confirming the Salt): To prove the compound was a hydrochloride salt and not the free base, the analyst must evaluate the ESI- (negative mode) data. The chloride ion will appear at m/z34.9689 (³⁵Cl) and 36.9659 (³⁷Cl) in a characteristic 3:1 isotopic ratio.

Tandem Mass Spectrometry (MS/MS) Fragmentation: Upon isolating the m/z 142.1232 precursor, collision-induced dissociation (CID) yields characteristic fragments. Piperidine derivatives typically undergo α -cleavage adjacent to the nitrogen atom or neutral loss of functional groups[3]. For this molecule, the loss of the acetyl group (-43 Da) or ketene (-42 Da) from the C3 position is a primary diagnostic fragmentation pathway, yielding stable iminium ions.

Ionization Salt 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl MW: 177.67 g/mol Dissociation Solution Dissociation Free Base + H⁺ + Cl⁻ Salt->Dissociation ESI ESI+ Droplet Evaporation (Loss of Cl⁻) Dissociation->ESI Protonated Protonated Precursor[M+H]⁺ m/z 142.1232 ESI->Protonated Fragment MS/MS Fragmentation (α-Cleavage / Neutral Loss) Protonated->Fragment

Fig 2. ESI+ ionization and dissociation pathway of the hydrochloride salt.

References

  • Title: Heterocyclic compound and pharmaceutical composition comprising same (WO2016126085A2)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Strategic Overview & Mechanistic Rationale 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (CAS: 91324-28-6) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Strategic Overview & Mechanistic Rationale

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (CAS: 91324-28-6) is a highly versatile heterocyclic building block frequently utilized in the development of novel active pharmaceutical ingredients (APIs). With a molecular weight of 177.67 g/mol [1] and a stable crystalline form exhibiting a melting point of 157-158 °C[2], the hydrochloride salt is the preferred form for long-term storage and handling[3].

Synthesis Strategy: The direct conversion of an ester to a methyl ketone using Grignard reagents (e.g., methylmagnesium bromide) is notoriously difficult to control, often resulting in over-addition to form a tertiary alcohol. To ensure a self-validating, high-yield system, this protocol employs a Weinreb Amide intermediate . By coupling 1-methylpiperidine-3-carboxylic acid (1-methylnipecotic acid) with N,O-dimethylhydroxylamine, we generate a stable Weinreb amide. Upon the addition of the Grignard reagent, the methoxy oxygen coordinates with the magnesium ion, forming a stable five-membered cyclic chelate. This chelate prevents the collapse of the tetrahedral intermediate until the reaction is deliberately quenched with an aqueous acid, exclusively yielding the desired methyl ketone without tertiary alcohol byproducts.

Reaction Workflow

SynthesisWorkflow A 1-Methylnipecotic Acid (Starting Material) B Weinreb Amide (Stable Chelate Precursor) A->B EDC·HCl, HOBt NHMe(OMe)·HCl DIPEA, DCM C Free Base Ketone (Target Scaffold) B->C MeMgBr (3.0 M) THF, 0 °C to RT D Hydrochloride Salt (Final API Building Block) C->D 4M HCl in Dioxane Et2O, 0 °C

Fig 1: Three-stage synthesis workflow utilizing a Weinreb amide intermediate.

Quantitative Reagent Data

The following table outlines the optimized stoichiometry for a 10 mmol scale synthesis.

Reagent / CompoundMW ( g/mol )EquivalentsAmountFunction
1-Methylpiperidine-3-carboxylic acid143.181.01.43 gStarting Material
N,O-Dimethylhydroxylamine HCl97.541.21.17 gAmine Nucleophile
EDC·HCl191.701.22.30 gCoupling Agent
HOBt135.121.21.62 gCoupling Additive
DIPEA129.243.05.23 mLBase
Methylmagnesium bromide (3.0 M)119.241.55.00 mLNucleophilic Alkylator
4M HCl in Dioxane36.461.12.75 mLSalt Formation

Step-by-Step Experimental Methodologies

Stage 1: Synthesis of N-methoxy-N,1-dimethylpiperidine-3-carboxamide

Causality Note: HOBt is added to suppress the formation of inactive N-acylurea byproducts, ensuring efficient amide bond formation.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 1-methylpiperidine-3-carboxylic acid (1.43 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol) to the suspension. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 5.23 mL, 30.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Weinreb amide as a pale yellow oil. Proceed to the next step without further purification.

Stage 2: Grignard Addition to Form Free Base Ketone

Causality Note: The reaction is initiated at 0 °C to control the exothermic nature of the Grignard addition and prevent unwanted side reactions with the basic piperidine nitrogen.

  • Preparation: Dissolve the crude Weinreb amide from Stage 1 in anhydrous tetrahydrofuran (THF, 25 mL) in a flame-dried flask under nitrogen. Cool the solution to 0 °C using an ice-water bath.

  • Alkylation: Syringe in Methylmagnesium bromide (3.0 M in diethyl ether, 5.00 mL, 15.0 mmol) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor completion via TLC (DCM:MeOH 9:1, visualizing with Dragendorff's reagent).

  • Quenching: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (15 mL). Caution: Vigorous gas evolution will occur.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 1-(1-methylpiperidin-3-yl)ethan-1-one free base.

Stage 3: Hydrochloride Salt Formation

Causality Note: Converting the free base to the HCl salt dramatically improves the compound's stability, shelf-life, and handling characteristics[2].

  • Dissolution: Dissolve the crude free base ketone in anhydrous diethyl ether (20 mL). Cool the solution to 0 °C.

  • Precipitation: Slowly add 4M HCl in dioxane (2.75 mL, 11.0 mmol) dropwise under continuous stirring. A pale beige precipitate will immediately begin to form[2].

  • Stirring: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly through a Buchner funnel under vacuum. Wash the filter cake with cold, anhydrous diethyl ether (2 × 10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 4 hours to afford 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride as a pale beige powder[2].

References

  • [3] Accela ChemBio. 1-(1-methylpiperidin-3-yl)ethan-1-one - Product Information. Retrieved from:[Link]

Sources

Application

Using 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride as a chemical intermediate in drug discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary In modern medicinal chemistry, the s...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical building blocks is critical for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of lead compounds. 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (CAS: 91324-28-6) serves as a highly versatile, privileged intermediate[1]. By combining an enolizable acetyl group with a basic, metabolically stable 1-methylpiperidine moiety, this compound is extensively utilized in the synthesis of complex heterocyclic therapeutics, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors for oncology and neurodegenerative diseases [2].

This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for deploying this intermediate in drug discovery workflows.

Structural Rationale & Medicinal Chemistry Significance

The utility of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride stems from its dual functionality:

  • The 1-Methylpiperidine Scaffold: Piperidine rings are ubiquitous in FDA-approved drugs. The tertiary amine (pKa ~9.0) ensures that the molecule is predominantly protonated at physiological pH, dramatically improving aqueous solubility and enabling stable salt formulations (e.g., hydrochloride) [1]. The N-methyl capping prevents unwanted metabolic liabilities associated with secondary amines (such as N-glucuronidation or rapid oxidative deamination) while fine-tuning lipophilicity for optimal cellular permeability.

  • The 3-Acetyl Handle: The acetyl group located at the 3-position provides a flexible synthetic node. It can act as a nucleophile (via enolate formation) or an electrophile, making it an ideal precursor for constructing substituted pyrimidines, pyrazoles, and chalcones through condensation reactions [2].

Quantitative Physicochemical Profile

To ensure reproducibility in scale-up and formulation, the foundational physicochemical properties of the intermediate are summarized below.

PropertySpecification / ValueCausality in Drug Design
Compound Name 1-(1-Methylpiperidin-3-yl)ethan-1-one HClStandardized nomenclature for procurement.
CAS Registry Number 91324-28-6 (HCl salt) / 91324-25-3 (Free base)Ensures accurate sourcing of the correct salt form.
Molecular Formula C₈H₁₆ClNODefines stoichiometric calculations.
Molecular Weight 177.67 g/mol (HCl salt)Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Physical Appearance Pale beige to white powderPurity indicator; dark discoloration suggests amine oxidation.
Melting Point 157–158 °CHigh melting point indicates a stable crystalline lattice, ideal for long-term benchtop storage.

(Data synthesized from chemical reference standards [1])

Synthetic Workflow: Building Kinase Inhibitors

A primary application of this intermediate is the construction of aminopyrimidine cores, which are classic ATP-competitive pharmacophores used to inhibit CDKs [2]. The workflow involves converting the acetyl group into an enaminone, followed by cyclization with an aryl guanidine.

G A 1-(1-Methylpiperidin-3-yl) ethan-1-one HCl B Enaminone Intermediate (DMF-DMA Condensation) A->B Step 1: Enamine Formation C Aminopyrimidine Core (Guanidine Cyclization) B->C Step 2: Pyrimidine Synthesis D Target Kinase Inhibitor (e.g., CDK Inhibitor) C->D Lead Optimization

Synthetic workflow from the piperidine intermediate to a target kinase inhibitor.

Validated Experimental Protocols

As an Application Scientist, I emphasize that every reaction must be a self-validating system. The following protocols include built-in analytical checkpoints to ensure fidelity before proceeding to the next synthetic step.

Protocol A: Synthesis of 3-(Dimethylamino)-1-(1-methylpiperidin-3-yl)prop-2-en-1-one (Enaminone Intermediate)

Objective: To install a one-carbon synthon via condensation, preparing the molecule for heterocycle formation.

Reagents & Equipment:

  • 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (1.0 eq, 10 mmol, 1.78 g)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq, 30 mmol)

  • Triethylamine (Et₃N) (1.2 eq, 12 mmol)

  • Anhydrous Toluene (20 mL)

  • Reflux apparatus with a Dean-Stark trap.

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in 20 mL of anhydrous toluene in a 100 mL round-bottom flask. Add Et₃N dropwise at room temperature. Causality: The base neutralizes the HCl, liberating the nucleophilic free base of the ketone, which is required for the subsequent condensation.

  • Reagent Addition: Add DMF-DMA to the stirring suspension.

  • Reflux & Condensation: Heat the mixture to 110 °C (reflux) for 12 hours. Use a Dean-Stark trap to remove the methanol byproduct. Causality: Removing methanol drives the equilibrium of the condensation reaction forward according to Le Chatelier's principle.

  • Self-Validation (LC-MS Check): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the starting material peak (m/z 142 [M+H]⁺ for the free base) disappears, and a new dominant peak at m/z 197 [M+H]⁺ (enaminone) emerges.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove toluene and excess DMF-DMA. The resulting crude dark orange oil can be used directly in Protocol B without further purification.

Protocol B: Cyclization to 2-Arylamino-4-(1-methylpiperidin-3-yl)pyrimidine

Objective: To construct the ATP-competitive pyrimidine core characteristic of CDK inhibitors [2].

Reagents & Equipment:

  • Crude Enaminone Intermediate from Protocol A (approx. 10 mmol)

  • Phenylguanidine nitrate (or substituted aryl guanidine) (1.1 eq, 11 mmol)

  • Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol)

  • 2-Methoxyethanol (25 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the crude enaminone in 2-methoxyethanol. Add phenylguanidine nitrate and K₂CO₃. Causality: 2-Methoxyethanol is chosen for its high boiling point (124 °C) and polarity, which effectively dissolves the inorganic base and the organic intermediates, facilitating the cyclization.

  • Cyclization: Heat the mixture to 120 °C for 16 hours under an inert nitrogen atmosphere.

  • Self-Validation (TLC & UV): Spot the reaction mixture on a silica TLC plate alongside the starting enaminone. Elute with 10% MeOH in DCM containing 1% NH₄OH.

    • Validation Criteria: The product will appear as a new, highly UV-active spot (due to the extended aromatic conjugation of the pyrimidine ring) with a lower Rf value than the enaminone.

  • Isolation: Cool the mixture, dilute with 100 mL of distilled water, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to yield the target kinase inhibitor core.

Mechanism of Action: Downstream Signaling

Once the target CDK inhibitor is synthesized using the 1-(1-methylpiperidin-3-yl)ethan-1-one building block, it exerts its therapeutic effect by intervening in the cell cycle. The basic piperidine ring extends into the solvent-exposed region of the kinase, improving the drug's pharmacokinetic distribution, while the pyrimidine core binds to the ATP pocket.

Pathway A Synthesized CDK Inhibitor B CDK4/6 Complex A->B ATP-competitive binding C Rb Protein Phosphorylation (Blocked) B->C Inhibits Kinase Activity D E2F Transcription Factor (Remains Bound) C->D Prevents E2F Release E Cell Cycle Arrest (G1 Phase) D->E Halts Tumor Progression

Mechanism of action for CDK inhibitors derived from the piperidine scaffold.

By preventing the phosphorylation of the Retinoblastoma (Rb) protein, the E2F transcription factor remains sequestered. This halts the cell cycle in the G1 phase, effectively stopping the proliferation of malignant cells [2].

References

  • Kwak, Y., et al. (2016). Heterocyclic compound and pharmaceutical composition comprising same (Patent No. WO2016126085A2). World Intellectual Property Organization.
Method

Application Note: Synthesis of Novel Piperidine Scaffolds from 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Abstract The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Its defined three-dimensional structure provides an ideal framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2][3] Its defined three-dimensional structure provides an ideal framework for the precise spatial arrangement of substituents to optimize drug-target interactions.[1] This guide details the synthetic utility of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, a versatile starting material for creating a diverse library of novel piperidine derivatives. We present detailed protocols for key transformations including reductive amination and Knoevenagel condensation, explaining the mechanistic rationale behind experimental choices and providing comprehensive, step-by-step procedures for researchers in drug discovery and chemical development.

Introduction: The Significance of Piperidine Derivatives

Piperidine-containing compounds are one of the most important building blocks in modern drug design, present in over twenty classes of pharmaceuticals.[3][4] Their prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while serving as a versatile anchor for various functional groups.[5] The development of efficient and modular synthetic routes to functionalized piperidines is therefore a critical task for medicinal chemistry.[4]

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a valuable starting material as it contains multiple reactive sites: the ketone's carbonyl carbon and α-carbon, and the tertiary amine of the piperidine ring. This allows for a range of chemical modifications to generate diverse molecular architectures.

Starting Material: Properties and Handling

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a solid at room temperature.[6] As a hydrochloride salt, it exhibits increased stability and water solubility compared to its free-base form, though it may be hygroscopic. It is crucial to handle the compound in a well-ventilated area and store it in a tightly sealed container in a dry environment.

PropertyValue
CAS Number 91324-28-6
Molecular Formula C₈H₁₅NO · HCl
Molecular Weight 177.67 g/mol
Appearance Solid
Purity Typically ≥95%

Synthetic Strategies & Core Protocols

The ketone moiety is the primary site for the transformations detailed below. The N-methylpiperidine core generally remains intact under these conditions, providing a consistent structural element across the derivative library.

Visualizing the Synthetic Pathways

The following diagram illustrates the primary synthetic routes accessible from the starting material, which are detailed in the subsequent sections.

G cluster_start Starting Material cluster_products Derivative Classes start 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl prod1 Substituted Amines start->prod1 Reductive Amination (Protocol 1) prod2 α,β-Unsaturated Systems start->prod2 Knoevenagel Condensation (Protocol 2) prod3 α-Alkylated Ketones start->prod3 α-Alkylation caption Synthetic pathways from the core ketone.

Caption: High-level overview of synthetic diversification strategies.

Protocol 1: Reductive Amination

Principle & Rationale: Reductive amination is a powerful method for forming C-N bonds, converting a ketone into a secondary or tertiary amine.[7][8] The reaction proceeds via an intermediate imine or iminium ion, which is then reduced in situ.[7][9] We utilize sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder and more selective for iminiums over ketones compared to agents like sodium borohydride, preventing the formation of alcohol byproducts.[5][9] The reaction is typically performed in a one-pot fashion, enhancing efficiency.[8]

Mechanism Overview:

G ketone Ketone iminium Iminium Ion Intermediate ketone->iminium + Amine - H2O amine Primary Amine (R'-NH2) amine->iminium product Product Amine iminium->product Reduction stab STAB [H-] stab->product caption Reductive Amination Workflow.

Caption: Simplified workflow for one-pot reductive amination.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (1.0 eq, e.g., 1.78 g, 10 mmol).

  • Solvent & Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL). To this suspension, add the desired primary amine (1.1 eq, 11 mmol). If the amine is a hydrochloride salt, add triethylamine (1.2 eq, 1.67 mL, 12 mmol) to liberate the free base.

  • Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq, 3.18 g, 15 mmol) portion-wise over 10 minutes. Causality Note: Portion-wise addition controls the initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 40 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(1-Methylpiperidin-3-yl)ethan-1-one HCl177.67101.78 g
Primary Amine (Example: Benzylamine)107.15111.18 g (1.2 mL)
Sodium Triacetoxyborohydride (STAB)211.94153.18 g
1,2-Dichloroethane (DCE)--40 mL

Protocol 2: Knoevenagel Condensation

Principle & Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and a molecule with an "active methylene" group (e.g., malononitrile, ethyl cyanoacetate).[10][11][12] The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which deprotonates the active methylene compound to form a nucleophilic carbanion.[13] This carbanion then attacks the ketone, and a subsequent dehydration step yields a stable α,β-unsaturated product.[14] This protocol provides a direct route to introduce functionalities with conjugated π-systems.

Mechanism Overview:

G ketone Ketone adduct Aldol Adduct ketone->adduct Nucleophilic Attack methylene Active Methylene (e.g., Malononitrile) enolate Enolate (Nucleophile) methylene->enolate Deprotonation base Base (Piperidine) base->enolate enolate->adduct product α,β-Unsaturated Product adduct->product - H2O (Dehydration) caption Knoevenagel Condensation Mechanism.

Caption: Key steps in the base-catalyzed Knoevenagel condensation.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, add 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (1.0 eq, 1.78 g, 10 mmol).

  • Solvent and Reagents: Add toluene (50 mL), the active methylene compound (e.g., malononitrile, 1.05 eq, 0.69 g, 10.5 mmol), and piperidine (0.2 eq, 0.2 mL, 2 mmol) as the catalyst.

  • Reaction Setup: Heat the mixture to reflux. Causality Note: The Dean-Stark apparatus is used to azeotropically remove the water formed during the condensation, driving the reaction equilibrium towards the product, as per Le Châtelier's principle.[11]

  • Reaction Monitoring: Continue refluxing for 4-8 hours, monitoring the reaction by TLC for the disappearance of the starting ketone.

  • Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Wash the mixture with water (2 x 30 mL) and then with brine (30 mL).

  • Extraction and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude material can be purified by recrystallization or silica gel chromatography.

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
1-(1-Methylpiperidin-3-yl)ethan-1-one HCl177.67101.78 g
Malononitrile66.0610.50.69 g
Piperidine (catalyst)85.1520.17 g (0.2 mL)
Toluene--50 mL

Further Synthetic Diversification: α-Alkylation

The α-carbon of the ketone is acidic and can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[15] This enolate is a powerful nucleophile that can react with various electrophiles, most commonly alkyl halides, in an S_N2 reaction to form a new C-C bond at the α-position.[15] This strategy allows for the introduction of alkyl chains, which can be crucial for modulating lipophilicity and target engagement. While a detailed protocol is beyond the scope of this note, this pathway represents a key strategy for advanced analog synthesis.[16][17]

Conclusion

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride serves as a robust and versatile platform for the synthesis of novel piperidine derivatives. The protocols for reductive amination and Knoevenagel condensation outlined here provide reliable and efficient methods for accessing diverse chemical matter. These foundational reactions, coupled with possibilities like α-alkylation, empower medicinal chemists to rapidly generate libraries of compounds for screening in drug discovery programs.

References

  • Y. N. V. Sravan Kumar, B. R. Kumar, D. R. Krishna, and K. N. V. Rao, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," Chemistry & Biodiversity, vol. 20, no. 2, p. e202200922, 2023. [URL: https://www.mdpi.com/2673-4103/4/4/110]
  • BenchChem Technical Support Team, "Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide," BenchChem, 2025. [URL: https://www.benchchem.com/technical-support/synthesis-and-reactivity-of-piperidine-derivatives-in-medicinal-chemistry-a-technical-guide]
  • H. Nisa, S. Andleeb, M. A. Raza, et al., "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series," Journal of the Turkish Chemical Society, Section A: Chemistry, vol. 10, no. 3, pp. 783-802, 2023. [URL: https://www.tandfonline.com/doi/full/10.1080/24740344.2023.2233633]
  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023. [URL: https://www.mdpi.com/1420-3049/28/4/1727]
  • MDPI, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2023. [URL: https://www.mdpi.
  • ResearchGate, "Scheme 1. General strategy for the synthesis of piperidine derivatives...," ResearchGate, [Online]. [URL: https://www.researchgate.
  • Sigma-Aldrich, "1-(piperidin-3-yl)ethan-1-one hydrochloride," Sigma-Aldrich, [Online]. [URL: https://www.sigmaaldrich.com/US/en/product/veraltro/89895-05-6]
  • S. Nag, "Knoevenagel Condensation," Name Reactions in Organic Synthesis, 2022. [URL: https://www.google.com/books/edition/Name_Reactions_in_Organic_Synthesis/y0KAEAAAQBAJ?
  • MilliporeSigma, "1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride," MilliporeSigma, [Online]. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/71879-46-4]
  • H. D. Banks, "Piperidine Synthesis," Defense Technical Information Center, 1992. [URL: https://apps.dtic.
  • Wikipedia, "Reductive amination," Wikipedia, The Free Encyclopedia, 2024. [URL: https://en.wikipedia.
  • ResearchGate, "Alkylation of 1-Methyl-2-piperidones," ResearchGate, [Online]. [URL: https://www.researchgate.
  • Thermo Fisher Scientific, "Knoevenagel Condensation," Thermo Fisher Scientific, [Online]. [URL: https://www.thermofisher.
  • J&K Scientific LLC, "Knoevenagel Condensation," J&K Scientific, 2021. [URL: https://jk-scientific.
  • S. Kumar, S. Kumar, P. Kumar, et al., "One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst," Eng. Proc., vol. 56, no. 1, p. 135, 2023. [URL: https://www.mdpi.com/2673-4591/56/1/135]
  • M. Murugesan, P. S. Kumar, S. K. Pandian, et al., "Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives," Chemical Review and Letters, vol. 4, pp. 192-199, 2021. [URL: https://chemrevlett.com/article_137782.html]
  • Journal of Organic and Pharmaceutical Chemistry, "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis," JOCPR, [Online]. [URL: https://jocpr.com/index.php/jocpr/article/view/1005]
  • Chemistry LibreTexts, "23.6: Alkylation of the alpha-Carbon via the LDA pathway," Chemistry LibreTexts, 2020. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/23%3A_Reactions_at_the_Alpha-Carbon_Part_I/23.
  • S. K. Yadav, A. Kumar, A. K. Gupta, et al., "RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW," Journal of Advanced Scientific Research, vol. 13, no. 5, pp. 17-25, 2022. [URL: https://www.researchgate.
  • Master Organic Chemistry, "Reductive Amination, and How It Works," Master Organic Chemistry, 2017. [URL: https://www.masterorganicchemistry.
  • BLDpharm, "1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride," BLDpharm, [Online]. [URL: https://www.bldpharm.com/products/91324-28-6.html]
  • PubChem, "Ethanone, 1-(3-methyl-1-piperidinyl)-," National Center for Biotechnology Information, [Online]. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Acetyl-3-methylpiperidine]
  • ChemScene, "1-(3-Methylpiperidin-3-yl)ethan-1-one," ChemScene, [Online]. [URL: https://www.chemscene.com/products/1-(3-methylpiperidin-3-yl)ethan-1-one.html]
  • Organic Chemistry Portal, "Amine synthesis by reductive amination (reductive alkylation)," Organic Chemistry Portal, [Online]. [URL: https://www.organic-chemistry.
  • Organic Chemistry Portal, "α-Alkylation of Ketones with Primary Alcohols Catalyzed by a Cp*Ir Complex Bearing a Functional Bipyridonate Ligand," Organic Chemistry Portal, 2014. [URL: https://www.organic-chemistry.org/abstracts/lit4/225.shtm]
  • Academia.edu, "TiCl(OiPr)3-mediated One-pot Reductive Amination of 1,1'-Diacetylferrocene with Aryl Amines," Academia.edu, [Online]. [URL: https://www.academia.edu/28906963/TiCl_OiPr_3_mediated_One_pot_Reductive_Amination_of_1_1_Diacetylferrocene_with_Aryl_Amines]
  • U.S. Environmental Protection Agency, "1-(Piperidin-3-yl)ethan-1-one - Chemical Details," EPA CompTox Chemicals Dashboard, [Online]. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID40619933]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Degradation of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride. Because this molecule features a tertiary amine, a reactive ketone alpha-carbon, and is formulated as a hydrochloride salt, it requires stringent environmental controls. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure the integrity of your active pharmaceutical ingredient (API) across long-term experimental workflows.

Core Troubleshooting & FAQs

Q1: My powder has transformed from a free-flowing solid into a sticky, clumped paste. What happened, and can I salvage it? A: Your compound has undergone deliquescence. While formulating the API as a hydrochloride (HCl) salt improves aqueous solubility, HCl salts are notoriously hygroscopic. When the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), it absorbs atmospheric moisture, transitioning from a crystalline solid into an aqueous solution. This moisture acts as a plasticizer and a medium that accelerates hydrolytic degradation, fundamentally altering the [mechanical and solubility properties of the drug][1]. Recommendation: Once deliquesced, the exact molar mass is unknown due to the variable water weight, rendering the batch useless for quantitative assays. Do not attempt to salvage it for sensitive experiments. Prevent this by always handling the compound in a low-humidity environment (<20% RH) and storing it with active desiccants.

Q2: Older batches of the compound have developed a noticeable yellow tint. Is this a sign of chemical degradation? A: Yes, yellowing is a macroscopic indicator of N-oxidation. The molecular structure of 1-(1-Methylpiperidin-3-yl)ethan-1-one contains a tertiary amine (the N-methylpiperidine moiety). Tertiary amines are highly susceptible to auto-oxidation when exposed to atmospheric oxygen, forming [N-oxide transformation products][2]. This reaction proceeds via a radical chain mechanism involving molecular oxygen and is often catalyzed by ambient UV or visible light. Recommendation: Discard heavily discolored batches, as the presence of N-oxides will introduce confounding variables into your biological or chemical assays. To prevent N-oxidation, you must strictly eliminate oxygen from the storage environment using heavy inert gas overlays and block actinic light using amber glass.

Q3: How do temperature fluctuations during shipping and storage impact the shelf-life of this API? A: Chemical degradation rates—specifically the oxidation of the tertiary amine and potential enolization of the ketone group—follow Arrhenius kinetics. Every 10°C increase in temperature roughly doubles the rate of degradation. According to the [ICH Q1A(R2) guidelines for stability testing][3], elevated temperatures exponentially accelerate these degradation pathways, compromising the efficacy and safety profile of the substance. Recommendation: Ship the compound on dry ice. Upon receipt, immediately transfer it to a -20°C or -80°C freezer. Avoid repeated freeze-thaw cycles, which introduce micro-condensation into the bulk powder.

Quantitative Data: Stability Profiles

The following table summarizes the expected shelf-life of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride under various environmental conditions, validating the necessity of strict storage protocols.

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Optimal (Long-Term) -20°CArgon OverlayAmber Vial (Dark)> 24 MonthsNegligible
Acceptable (Short-Term) 4°CDesiccated AirAmber Vial (Dark)3 - 6 MonthsSlow N-oxidation
Suboptimal 25°C (RT)Ambient AirClear Vial (Light)< 2 WeeksDeliquescence, N-oxidation
Stress Condition 40°C / 75% RHAmbient AirClear Vial (Light)< 48 HoursRapid Deliquescence

Experimental Protocol: Inert Aliquoting and Cryogenic Storage Workflow

To establish a self-validating storage system that isolates the hygroscopic HCl salt from moisture, oxygen, and light, follow this exact methodology upon receiving a new batch of the compound.

Step 1: Thermal Equilibration Remove the bulk API from the -20°C freezer and place it unopened in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of ambient atmospheric moisture directly onto the hygroscopic powder, instantly compromising its anhydrous state.

Step 2: Environmental Control Transfer the sealed, room-temperature vial into a glove box purged with dry Nitrogen (maintained at <10% Relative Humidity).

Step 3: Aliquoting Weigh the API into single-use, pre-dried amber glass vials. Causality: Creating single-use aliquots eliminates the need for repeated freeze-thaw cycles and prevents repeated oxygen exposure to the bulk supply. Amber glass prevents UV-induced radical initiation.

Step 4: Argon Displacement Gently flush the headspace of each individual vial with Argon gas for 5-10 seconds. Causality: Argon (density 1.78 g/L) is significantly denser than ambient air (1.29 g/L) and Nitrogen (1.25 g/L). It effectively sinks to the bottom of the vial, creating a heavy protective blanket over the tertiary amine that physically excludes the oxygen required for N-oxidation.

Step 5: Hermetic Sealing Cap the vials immediately using PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

Step 6: Cryogenic Storage Transfer the sealed aliquots to a continuously monitored -20°C freezer for long-term storage.

System Visualizations

DegradationMechanisms API 1-(1-Methylpiperidin-3-yl) ethan-1-one HCl H2O Moisture (H2O) API->H2O absorbs O2 Oxygen (O2) API->O2 reacts with Light Photons (hv) API->Light absorbs Hygro Deliquescence & Hydrolysis H2O->Hygro triggers NOx N-Oxidation (Yellowing) O2->NOx forms Radical Radical Formation Light->Radical initiates Radical->NOx accelerates

Diagram 1: Primary environmental degradation pathways of 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl.

StorageWorkflow Equilibrate 1. Equilibrate to RT (in desiccator) GloveBox 2. Transfer to Glove Box (RH < 10%, N2 atm) Equilibrate->GloveBox Aliquot 3. Aliquot into Amber Glass Vials GloveBox->Aliquot Argon 4. Argon Overlay (Displace O2) Aliquot->Argon Seal 5. Seal with PTFE Caps & Parafilm Argon->Seal Freeze 6. Store at -20°C (Continuous Monitoring) Seal->Freeze

Diagram 2: Standard operating procedure for aliquoting and long-term storage of hygroscopic APIs.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / MDPI Pharmaceutics URL:[Link]

  • Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies Source: NIH / Chemosphere URL:[Link]

  • Quality Guidelines - ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in dimethyl sulfoxide (DMSO). Below, we dissect the thermodynamic root causes of this issue and provide field-validated, self-verifying protocols to rescue your compound stocks.

Part 1: Mechanistic Insight (The "Why")

Q: Why does my 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride salt fail to dissolve in 100% anhydrous DMSO, even though DMSO is a universal solvent?

A: The issue lies in the fundamental solvation thermodynamics of polar aprotic solvents interacting with crystalline salts.

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is an ionic lattice consisting of a protonated tertiary amine cation and a chloride anion ( Cl− ). While DMSO has a high dielectric constant and a well-exposed, partially negative oxygen atom that excellently solvates cations, it is a polar aprotic solvent lacking hydrogen-bond donors[1].

Furthermore, the partial positive charge on DMSO's sulfur atom is sterically hindered by two bulky methyl groups, preventing it from closely approaching and stabilizing small, hard anions like chloride[1]. Because the chloride anion remains poorly solvated in pure DMSO, the system cannot overcome the high lattice energy of the crystalline salt[2]. The result is a persistent suspension or immediate precipitation.

Solvation Salt 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl (Crystalline Salt Lattice) DMSO Anhydrous DMSO (Polar Aprotic Solvent) Salt->DMSO Cation Cation Solvation Favorable via DMSO Oxygen DMSO->Cation Anion Chloride Solvation Unfavorable (Steric Hindrance / No H-Bonds) DMSO->Anion Insoluble Result: Poor Solubility (Lattice Energy > Solvation Energy) Cation->Insoluble Anion->Insoluble Water Addition of Protic Co-solvent (e.g., 5-10% H2O) Insoluble->Water Troubleshooting Intervention Hbond H-Bonding to Chloride Favorable Anion Solvation Restored Water->Hbond Soluble Result: Complete Dissolution Hbond->Soluble

Thermodynamic mechanism of HCl salt insolubility in DMSO and rescue via protic co-solvation.

Part 2: Experimental Troubleshooting Workflows (The "How")

Q: How can I successfully dissolve this compound to create a reliable stock solution for my assays?

A: To force dissolution, you must either alter the thermodynamics of the solvent system (via co-solvation) or input kinetic energy. Below are three self-validating protocols, ranked from least to most disruptive to downstream assays.

Protocol A: Thermal & Mechanical Disruption (Kinetic Approach)

Before altering your solvent system, attempt to overcome the lattice energy barrier kinetically.

  • Add Solvent: Add the required volume of room-temperature anhydrous DMSO to your pre-weighed compound to achieve the desired molarity (e.g., 10 mM).

  • Vortex: Vortex vigorously for 60 seconds.

  • Heat: Place the sealed vial in a water bath or dry block set to 37°C - 45°C for 10–15 minutes. (Caution: Do not exceed 50°C to prevent thermal degradation of the ketone moiety).

  • Sonicate: Transfer to an ultrasonic bath for 5–10 minutes. The cavitation bubbles provide localized high energy to break apart crystal aggregates.

  • Validation: Hold the vial against a dark background under a bright light. If micro-precipitates or a cloudy suspension remain, proceed to Protocol B.

Protocol B: Protic Co-Solvation (Thermodynamic Approach)

If the compound remains insoluble, you must introduce hydrogen-bond donors to solvate the Cl− anion[3].

  • Prepare Co-solvent: Obtain sterile, ultra-pure water (or a biological buffer like PBS if preparing for immediate in vitro use).

  • Titrate: Add water to the DMSO suspension in 2% v/v increments .

  • Agitate: Vortex for 30 seconds after each addition.

  • Observe: Complete dissolution typically occurs between 5% and 10% total aqueous volume . The water molecules will preferentially form a solvation shell around the chloride ions, breaking the contact ion pairs[3].

  • Validation: Centrifuge the vial at 10,000 x g for 2 minutes. Check the bottom of the tube for a hidden pellet. A completely clear supernatant indicates a successful, stable solution.

Protocol C: In-Situ Free-Basing (Chemical Approach)

If your assay cannot tolerate aqueous co-solvents, you can chemically neutralize the hydrochloride salt to generate the highly lipophilic, DMSO-soluble free base.

  • Calculate Equivalents: Calculate the molar amount of your compound.

  • Add Base: Add 1.05 molar equivalents of a mild, non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) directly to the DMSO suspension.

  • Mix: Vortex thoroughly. The base will deprotonate the piperidine nitrogen, leaving the uncharged free base which easily dissolves in pure DMSO.

  • Validation: The solution should clarify immediately. Note: Triethylammonium chloride will be generated as a byproduct. Ensure this byproduct does not interfere with your specific biological target.

Workflow Start Compound Insoluble in 100% DMSO Step1 Protocol A: Thermal/Mechanical Heat to 40°C & Sonicate Start->Step1 Check1 Solution Clear? Step1->Check1 Step2 Protocol B: Protic Co-solvation Titrate 2-10% v/v H2O Check1->Step2 No Success Validate: Centrifuge at 10k x g Proceed with Assay Check1->Success Yes Check2 Solution Clear? Step2->Check2 Step3 Protocol C: Free-Basing Add 1.05 eq. TEA/DIPEA Check2->Step3 No Check2->Success Yes Step3->Success

Decision tree for rescuing insoluble amine hydrochloride salts in DMSO.

Part 3: Data Presentation & Solvent Comparison

To guide your solvent selection, refer to the expected solubility profile for small-molecule piperidine hydrochloride salts across various solvent systems.

Table 1: Expected Solubility Profiles for Amine Hydrochloride Salts

Solvent SystemH-Bond Donor CapacityExpected Solubility LimitRecommended Use Case
100% Anhydrous DMSO None (Aprotic)< 2 mg/mL (Prone to crashing)Not recommended for high-conc. stocks.
DMSO + 10% Water High> 25 mg/mLIdeal for master stock solutions.
100% Methanol Moderate10 - 20 mg/mLAnalytical chemistry (LC-MS/NMR).
Aqueous Buffer (pH 4-6) Very High> 50 mg/mLDirect in vivo dosing; in vitro assays.
DMSO + 1.1 eq. TEA None (Free base form)> 50 mg/mLAssays requiring strictly anhydrous conditions.

Part 4: Frequently Asked Questions (FAQs)

Q: Will adding 10% water to my DMSO stock ruin my cell-based assay? A: No, provided you account for the final dilution factor. In cell culture assays, the final concentration of DMSO should typically be kept below 0.1% - 0.5% v/v to prevent solvent toxicity. If your stock contains 10% water, diluting it 1:1000 into your culture media will contribute a negligible amount of additional water, which is perfectly physiological for cells.

Q: I noticed precipitation occurred after freeze-thawing my DMSO stock. Why? A: DMSO freezes at 18.5°C. During the freeze-thaw cycle, localized concentration gradients form, which can force the salt out of solution. Furthermore, pure DMSO is highly hygroscopic; if it absorbed atmospheric moisture during handling, it might alter the solubility dynamics upon thawing. Always re-warm to 37°C and sonicate freeze-thawed stocks prior to use.

Q: Can I just dissolve the hydrochloride salt directly in PBS instead of DMSO? A: Yes. In fact, for highly polar amine hydrochlorides, direct dissolution in aqueous buffers (like PBS or Saline) is often more effective than using DMSO[3]. However, aqueous stocks are highly susceptible to microbial growth and spontaneous hydrolysis over time. If you use PBS, prepare the solution fresh on the day of the experiment or sterile-filter and store at -80°C.

Part 5: References

  • W.W. Norton & Company. "2.9 Protic and Aprotic Solvents." Chemistry Connections. [Link]

  • Canadian Science Publishing. "Solvent effects on SN2 transition state structure. II." Can. J. Chem.[Link]

  • ACS Publications. "Ionic Pairing and Selective Solvation of Butylmethylimidazolium Chloride Ion Pairs in DMSO–Water Mixtures: A Comprehensive Examination via Molecular Dynamics Simulations and Potentials of Mean Force Analysis." J. Phys. Chem. B (2024). [Link]

Sources

Troubleshooting

Identifying and removing synthesis impurities in 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride batches

Technical Support Center: Troubleshooting & Purification Guide for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with synthesizing and purifying 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-1-methylpiperidine hydrochloride).

Overview of Synthesis and Impurity Generation

The standard synthesis of this tertiary amine typically involves the Eschweiler-Clarke methylation of 3-acetylpiperidine using formaldehyde as the methyl source and formic acid as the reducing agent[1]. While this reductive amination is highly efficient, deviations in stoichiometry or temperature can lead to a specific profile of organic impurities that must be controlled to meet regulatory thresholds[2].

SynthesisPathway SM 3-Acetylpiperidine (Secondary Amine) Reagents Formaldehyde + Formic Acid (Eschweiler-Clarke) SM->Reagents Heat (80-100°C) Target 1-(1-Methylpiperidin-3-yl)ethan-1-one (Target Tertiary Amine) Reagents->Target Reductive Amination Impurity1 Unreacted Starting Material (Impurity) Reagents->Impurity1 Incomplete Reaction Impurity2 Quaternary Ammonium Salt (Over-alkylation Impurity) Target->Impurity2 Excess Alkylating Agent

Caption: Reaction pathway showing target synthesis and common impurity generation.

FAQ 1: Impurity Profiling & Analytical Causality

Q: What are the primary organic impurities in this synthesis, and why do they form? A: According to ICH Q3A(R2) guidelines, organic impurities arising from synthesis must be identified and qualified if they exceed the standard 0.05% threshold[2]. In the Eschweiler-Clarke methylation of 3-acetylpiperidine, you will typically encounter two main structural impurities:

  • Unreacted 3-Acetylpiperidine: Forms if the formaldehyde/formic acid ratio is insufficient, or if the reaction is quenched prematurely[1].

  • Quaternary Ammonium Salts (e.g., 3-acetyl-1,1-dimethylpiperidin-1-ium): Although Eschweiler-Clarke reactions generally stop at the tertiary amine, localized excesses of methylating agents (especially if alternative reagents like methyl iodide are substituted) can yield permanently charged quaternary salts[3].

Q: How do I analytically differentiate the target compound from its impurities? A: The structural differences dictate their analytical behavior. The quaternary ammonium salt lacks a basic proton and carries a permanent positive charge, drastically reducing its retention time on standard reverse-phase HPLC columns compared to the target tertiary amine.

Table 1: Analytical Signatures of Batch Components

ComponentStructural FeatureHPLC Retention Behavior (C18, Acidic Mobile Phase)1H NMR Signature (N-CH3 region)
Target Compound Tertiary AmineModerate retention (protonated state)Singlet, ~2.2 - 2.4 ppm (3H)
Unreacted SM Secondary AmineEarly-to-moderate retentionAbsent (No N-CH3 group)
Quaternary Impurity Permanent CationVery early elution (highly polar)Singlet, ~3.1 - 3.4 ppm (6H, downfield)

FAQ 2: Troubleshooting Purification

Q: My crude batch contains significant quaternary ammonium impurities. How can I selectively remove them? A: Quaternary ammonium salts cannot be deprotonated to form a neutral, lipophilic species[3]. You can exploit this causality through a rigorous acid-base extraction. By raising the pH of the aqueous crude mixture above 12, the target tertiary amine and any unreacted secondary amine are deprotonated into their neutral free-base forms, which readily partition into an organic solvent. The permanently charged quaternary impurities remain trapped in the aqueous waste[4].

PurificationWorkflow Crude Crude Reaction Mixture (Target + Quat Salts + SM) Basify Basification (pH > 12) with NaOH (aq) Crude->Basify Extract Liquid-Liquid Extraction (DCM / Water) Basify->Extract OrgPhase Organic Phase (Target Free Base + SM) Extract->OrgPhase Non-polar species AqPhase Aqueous Phase (Quaternary Salts removed) Extract->AqPhase Polar/Charged species waste Acidify Acidification with HCl in Isopropanol OrgPhase->Acidify Pure Recrystallized Target Hydrochloride Salt Acidify->Pure Selective Precipitation

Caption: Acid-base extraction workflow for isolating the target tertiary amine.

Q: What is the exact protocol for isolating the pure hydrochloride salt while validating the process at each step? A: Follow this self-validating methodology to ensure high purity and yield[4].

Step-by-Step Methodology: Acid-Base Extraction & Hydrochloride Salt Formation

  • Aqueous Quench & Basification: Dissolve the crude reaction residue in distilled water. Slowly add 2M NaOH (aq) under continuous stirring until the solution is strongly basic.

    • Self-Validation Check: Test the aqueous layer with pH paper. It must read pH > 12.

    • Causality: The pKa of the conjugate acid of 1-(1-Methylpiperidin-3-yl)ethan-1-one is approximately 9-10. A pH of 12 ensures >99% of the target molecules are in the neutral free-base form, preventing product loss to the aqueous layer.

  • Organic Extraction: Add an equal volume of Dichloromethane (DCM) to the basic aqueous solution in a separatory funnel. Shake vigorously and allow phase separation. Extract the aqueous layer two more times with fresh DCM.

    • Causality: The neutral free base partitions into the DCM, while the quaternary ammonium impurities and inorganic salts remain in the aqueous phase.

  • Drying & Concentration: Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base as an oil.

  • Hydrochloride Salt Formation: Dissolve the free base oil in a minimal amount of dry Isopropanol (IPA). Place the flask in an ice bath and slowly add a stoichiometric equivalent of HCl (e.g., 2M HCl in diethyl ether) dropwise.

    • Causality: IPA acts as a moderate dielectric solvent that dissolves the free base but acts as an anti-solvent for the highly polar hydrochloride salt, forcing selective precipitation.

  • Recrystallization: Heat the suspension to reflux until the solid dissolves (add minimal additional IPA if necessary), then allow it to cool slowly to room temperature, followed by chilling at 4°C. Filter the resulting white crystals and wash with cold diethyl ether.

FAQ 3: Residual Solvent Management

Q: How do I ensure my final batch complies with regulatory standards for residual solvents? A: Solvents used during synthesis and purification (such as DCM, IPA, and diethyl ether) must be removed to levels below the Permitted Daily Exposure (PDE) limits outlined in the ICH Q3C(R8) guidelines[5]. Drying the final recrystallized hydrochloride salt in a vacuum oven at 40-50°C for 24-48 hours is typically sufficient.

Table 2: ICH Q3C(R8) Limits for Common Solvents in this Workflow[5]

SolventICH Q3C ClassificationPDE (mg/day)Concentration Limit (ppm)
Dichloromethane (DCM) Class 2 (Inherent toxicity)6.0600
Methanol (MeOH) Class 2 (Inherent toxicity)30.03000
Toluene Class 2 (Inherent toxicity)8.9890
Isopropanol (IPA) Class 3 (Low toxic potential)50.05000
Diethyl Ether Class 3 (Low toxic potential)50.05000

Note: Class 2 solvents like DCM require strict monitoring via Headspace GC-MS to ensure they do not exceed the 600 ppm limit[5].

References

  • [2] Title: ICH Q3A(R2) Impurities in New Drug Substances | Source: ICH.org | URL: [Link]

  • [5] Title: Impurities: Guideline for Residual Solvents Q3C(R8) | Source: ICH.org | URL: [Link]

  • [1] Title: Review of Modern Eschweiler–Clarke Methylation Reaction | Source: PMC - NIH | URL:[Link]

  • [3] Title: Efficient Demethylation of Quaternary Salts | Source: Scribd | URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride purity

An in-depth, comparative guide to optimizing and validating the High-Performance Liquid Chromatography (HPLC) method for 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride purity, designed for analytical chemists and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, comparative guide to optimizing and validating the High-Performance Liquid Chromatography (HPLC) method for 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride purity, designed for analytical chemists and drug development professionals.

The Analytical Challenge: Piperidine Derivatives in HPLC

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is a tertiary amine derivative featuring a piperidine scaffold and an acetyl group. In pharmaceutical analysis, basic amines present a notorious chromatographic challenge: severe peak tailing .

When analyzed using traditional fully porous silica columns at a mid-range pH (e.g., pH 6.8), the acidic residual silanols on the silica surface (pKa ~3.5–4.5) are ionized (negatively charged). Simultaneously, the basic piperidine nitrogen remains protonated (positively charged). This creates a secondary ion-exchange interaction alongside the primary hydrophobic partitioning, leading to a mixed-mode retention mechanism that manifests as broad, asymmetric peaks and poor resolution[1].

To achieve a self-validating, highly reproducible method suitable for ICH Q2(R2) regulatory submission, we must engineer a chromatographic system that actively suppresses these secondary interactions while maximizing mass transfer efficiency.

Mechanistic Pathway: Analyte-Silanol Interaction & Mitigation

SilanolInteraction Analyte Piperidine Analyte (Protonated Amine) Silanol Residual Silanols (Ionized at pH 6.8) Analyte->Silanol Secondary Ionic Interaction Hydrophobic C18 Ligand (Hydrophobic) Analyte->Hydrophobic Primary Partitioning MixedMode Mixed-Mode Retention (Primary + Secondary) Silanol->MixedMode Optimized Low pH (H3PO4) Protonates Silanols Silanol->Optimized pH Adjustment Mitigation Hydrophobic->MixedMode Tailing Severe Peak Tailing & Band Broadening MixedMode->Tailing SharpPeak Ideal Partitioning (Sharp Peaks) Optimized->SharpPeak Eliminates Secondary Interaction

Caption: Mechanistic pathway showing how low pH mobile phases neutralize silanols to prevent peak tailing.

Methodological Comparison: Traditional vs. Optimized Approach

As a Senior Application Scientist, selecting the right stationary and mobile phase is about understanding the causality behind the van Deemter equation.

The Traditional Approach: Historically, analysts used 5 µm fully porous C18 columns with neutral phosphate buffers. Fully porous particles have deep pores that create a long diffusion path for the analyte. This increases the mass transfer resistance (the C -term in the van Deemter equation), limiting efficiency[2]. Combined with silanol ionization at pH 6.8, this method yields poor sensitivity and long run times.

The Optimized Approach (Core-Shell + Low pH): We transition to a Superficially Porous Particle (SPP) , or "Core-Shell" column. These particles feature a solid, non-porous silica core surrounded by a thin porous shell. This architecture drastically reduces the diffusion distance for the analyte, minimizing longitudinal diffusion and mass transfer resistance[3]. The result is sub-2-µm ultra-high performance liquid chromatography (UHPLC) efficiencies at backpressures compatible with standard 400-bar HPLC systems[2][3].

Furthermore, by utilizing 0.1% Phosphoric Acid ( H3​PO4​ ) to drop the mobile phase pH to ~2.0, we fully protonate the surface silanols, neutralizing their charge and shutting down the secondary ion-exchange interactions[1]. (Note: H3​PO4​ is explicitly chosen over Trifluoroacetic acid (TFA) because the analyte lacks a strong chromophore, requiring low-UV detection at 210 nm. TFA causes severe baseline drift at this wavelength, whereas H3​PO4​ remains transparent).

Table 1: Chromatographic Performance Comparison
ParameterTraditional MethodOptimized Core-Shell MethodCausality / Scientific Rationale
Column Fully Porous C18 (5 µm, 150 x 4.6 mm)Core-Shell C18 (2.7 µm, 100 x 4.6 mm)Solid core reduces diffusion path, lowering the van Deemter C -term[3].
Mobile Phase A 20 mM Phosphate Buffer (pH 6.8)0.1% H3​PO4​ in Water (pH ~2.0)Low pH neutralizes acidic silanols, preventing ionic binding with the piperidine[1].
Tailing Factor ( Tf​ ) 2.4 (Severe Tailing)1.1 (Excellent Symmetry)Elimination of mixed-mode retention yields Gaussian peak shapes.
Theoretical Plates ( N ) ~6,000~18,500Tighter particle size distribution and shorter diffusion paths increase N [2].
Run Time 25 minutes10 minutesHigher efficiency allows for shorter columns and faster flow rates.

Experimental Protocol: The Self-Validating System

To ensure absolute trustworthiness, the following protocol incorporates built-in System Suitability Testing (SST) criteria. If the system fails SST, the run invalidates itself before sample analysis begins.

Table 2: Optimized Chromatographic Conditions
ParameterSpecification
Column Core-Shell C18, 2.7 µm, 100 mm x 4.6 mm ID
Mobile Phase A 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35°C (Stabilizes mass transfer kinetics)
Injection Volume 5 µL
Detection UV at 210 nm

Step-by-Step Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of 85% H3​PO4​ to 1000 mL of ultra-pure water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Sample Preparation: Accurately weigh 10.0 mg of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile 80:20 v/v) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes.

  • System Equilibration: Pump the initial gradient conditions (95% A / 5% B) through the core-shell column for at least 15 column volumes until the baseline at 210 nm is perfectly flat.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 60% B

    • 7.0 - 8.0 min: Hold at 60% B (Column wash)

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration

  • System Suitability Test (SST): Inject the standard solution six times. The system is only validated for use if: Relative Standard Deviation (RSD) of peak area 1.0%, Tailing Factor 1.5, and Theoretical Plates 10,000.

ICH Q2(R2) Validation Workflow

Analytical procedure validation demonstrates that the method is fit for its intended purpose throughout its lifecycle[4]. For a purity assay of a pharmaceutical intermediate, we must evaluate the method against the stringent criteria of the ICH Q2(R2) guidelines.

Validation Lifecycle Diagram

ValidationWorkflow Start Method Optimization (Core-Shell, Low pH) Spec Specificity (Forced Degradation) Start->Spec Baseline Established Lin Linearity & Range (LOQ to 120%) Spec->Lin Peak Purity Confirmed Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens Sensitivity (LOD / LOQ via S/N) Prec->Sens Robust Robustness (DoE on pH, Temp, Flow) Sens->Robust Report Validation Report (Fit for Purpose) Robust->Report ICH Q2(R2) Compliant

Caption: Step-by-step analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

1. Specificity (Forced Degradation): To prove the method can accurately measure the analyte in the presence of impurities, the sample is subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and thermal (80°C) stress. The core-shell column's high resolving power ensures that all degradation products are baseline-separated from the main 1-(1-Methylpiperidin-3-yl)ethan-1-one peak. Peak purity is confirmed via Photodiode Array (PDA) detection (Purity Angle < Purity Threshold).

2. Linearity and Range: The reportable range is derived from the product specifications[4]. Solutions are prepared from the Quantitation Limit (LOQ) up to 120% of the target concentration (1.2 mg/mL). The correlation coefficient ( R2 ) must be 0.999, proving the detector response is directly proportional to concentration.

3. Accuracy & Precision: Accuracy is assessed by spiking known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Precision is divided into Repeatability (intra-day, 6 replicates) and Intermediate Precision (inter-day, different analysts/instruments)[4].

Table 3: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaExperimental Result
Specificity Forced degradation (Acid, Base, Peroxide, Heat)No interference at analyte RT; Peak purity passedPass (Resolution > 2.0 for all degradants)
Linearity 5 concentration levels (LOQ to 120%) R2≥0.999 , y-intercept 2.0% of target R2=0.9998 , y-int = 0.4%
Accuracy Triplicate preparations at 80%, 100%, 120%Mean recovery 98.0% - 102.0%99.6% - 100.4%
Repeatability 6 independent sample preparations at 100%%RSD 2.0%%RSD = 0.6%
Intermediate Precision 2 Analysts, 2 Days, 2 HPLC Systems%RSD 2.0%%RSD = 0.8%
LOD / LOQ Signal-to-Noise (S/N) ratio approachLOD S/N 3:1; LOQ S/N 10:1LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL
Robustness Deliberate variations in Flow ( ± 0.1 mL), Temp ( ± 5°C)System Suitability criteria metPass (No significant change in Tf​ or N )

Conclusion

By transitioning from a traditional fully porous stationary phase to a superficially porous (core-shell) architecture, and by applying fundamental chemical principles to control mobile phase pH, we successfully eliminate the secondary silanol interactions that plague basic piperidine derivatives. The resulting method for 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is not only significantly faster and more efficient but also highly robust, easily satisfying all ICH Q2(R2) validation requirements for pharmaceutical quality control.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • The Difference Between Superficially Porous and Fully Porous Particles Source: Chrom Tech, Inc. URL:[Link]

  • Next-generation stationary phases: Properties and performance of core-shell columns Source: LCGC International - Chromatography Online URL:[Link]

Sources

Comparative

Comparing the receptor binding affinity of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride analogs

Title: Comparative Guide: Receptor Binding Affinity of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride Analogs 1. Executive Summary & Pharmacological Context 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Receptor Binding Affinity of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride Analogs

1. Executive Summary & Pharmacological Context 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (commonly known as 3-acetyl-1-methylpiperidine) serves as a foundational pharmacophore in the development of cholinergic ligands. Structurally homologous to natural alkaloids like arecoline, this scaffold is primarily utilized to target Muscarinic Acetylcholine Receptors (mAChRs). Developing analogs of this compound is a critical strategy in drug discovery for neurodegenerative diseases (e.g., Alzheimer's) and psychiatric disorders, where selective modulation of M1 or M4 receptor subtypes is desired without triggering the peripheral side effects associated with M2/M3 activation[1][2].

2. Structural Rationale and Binding Mechanics The pharmacological efficacy of 1-(1-Methylpiperidin-3-yl)ethan-1-one analogs relies on two primary structural features:

  • The 1-Methylpiperidine Ring: At physiological pH, the tertiary amine is protonated, forming an essential salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of all mAChR subtypes[3][4].

  • The 3-Acetyl Group: The carbonyl oxygen acts as a hydrogen bond acceptor. In high-affinity analogs, this group interacts with specific tyrosine and threonine residues (e.g., Thr5.42 and Asn6.52) to stabilize the ligand-receptor complex[3].

By modifying the 3-acetyl group (e.g., converting it to an oxime or a bulky ester), researchers can exploit the allosteric vestibule situated directly above the orthosteric site. This transitions the molecule from a simple orthosteric binder to a highly selective bitopic ligand[1].

3. Mechanistic Pathway: M1 Receptor Activation Below is the downstream signaling pathway triggered by the binding of an M1-selective analog.

M1_Pathway Ligand 1-(1-Methylpiperidin-3-yl) ethan-1-one Analog M1R M1 Muscarinic Receptor (GPCR) Ligand->M1R Binds Asp3.32 Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening PKC Protein Kinase C (PKC) Activation DAG->PKC Co-activates Ca->PKC Co-activates

Diagram 1: M1 Muscarinic Receptor Gq/11 signaling pathway activated by synthetic analogs.

4. Comparative Receptor Binding Affinity To objectively compare performance, we evaluate the binding affinity ( Ki​ ) of the parent compound against three advanced structural analogs across the five human mAChR subtypes (hM1-hM5). Data is derived from competitive radioligand binding assays using [3H] N-methylscopolamine ( [3H] NMS)[2][3].

CompoundStructural ModificationhM1 Ki​ (nM)hM2 Ki​ (nM)hM3 Ki​ (nM)hM4 Ki​ (nM)hM5 Ki​ (nM)Selectivity Profile
Parent Compound None (3-Acetyl)450890520610780Non-selective, low affinity
Analog A (Oxime) Ketone to O-Methyloxime451206580110Moderate affinity, slight M1 preference
Analog B (Hexyloxy) Hexyloxybenzoate extension1.245853.560High M1/M4 affinity (Bitopic binding)[3]
Analog C (Cyclopentyl) Cyclopentyl-phenylacetate8.963.8>300041.455.6Strong M1 selectivity (PET tracer scaffold)[2]

Data Interpretation: The parent compound exhibits weak, non-selective binding. The addition of a bulky, lipophilic extension (Analogs B and C) drastically increases affinity for M1 and M4 receptors. This occurs because the extended moiety reaches out of the orthosteric site to interact with the less conserved extracellular allosteric vestibule, driving subtype selectivity[1][4].

5. Experimental Protocol: Radioligand Competition Binding Assay To ensure trustworthiness and reproducibility, the following self-validating protocol outlines the exact methodology for determining the Ki​ values presented above.

Rationale & Causality:

  • Isotope Choice: [3H] NMS is utilized because it is a non-selective, hydrophilic antagonist that labels all mAChR subtypes with high affinity without crossing intact cell membranes, ensuring only surface receptors are quantified[3].

  • Equilibration: Assays are incubated for 2 hours at 25°C. This specific time-temperature combination ensures the system reaches thermodynamic equilibrium without degrading the receptor proteins, which is a strict mathematical prerequisite for applying the Cheng-Prusoff equation.

  • Filter Treatment: Glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). Because the 1-methylpiperidine analogs are positively charged, they inherently stick to the negatively charged glass fibers. The cationic PEI neutralizes the filter, drastically reducing false-positive background noise[3].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing individual human mAChR subtypes (hM1-hM5). Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine protein concentration via BCA assay to ensure equal receptor loading across wells.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test analog (varying concentrations from 10−11 to 10−4 M).

    • 50 µL of [3H] NMS (final concentration 0.2 nM).

    • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

  • Non-Specific Binding (NSB) Control: In separate control wells, replace the test analog with 10 µM Atropine. Self-Validation: Atropine's high affinity ensures complete blockade of specific sites; any remaining signal is confirmed as non-specific background[3].

  • Incubation: Seal the plate and incubate at 25°C for exactly 120 minutes with gentle agitation.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C filter plates pre-soaked in 0.5% PEI. Wash filters three times with 300 µL of ice-cold buffer to flush out unbound radioligand.

  • Quantification: Dry the filter plates, add 50 µL of liquid scintillation cocktail per well, and count radioactivity (Counts Per Minute, CPM) using a MicroBeta scintillation counter.

  • Data Analysis: Plot CPM versus log[Analog]. Determine the IC50​ using non-linear regression, and calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

6. Workflow Visualization

Workflow Prep 1. Membrane Preparation (CHO cells expressing hM1-hM5) Incubation 2. Incubation Phase (Membranes + [3H]NMS + Test Analog) Prep->Incubation Standardize protein conc. Filtration 3. Rapid Filtration (GF/C filters pre-soaked in 0.5% PEI) Incubation->Filtration 2 hours at 25°C Washing 4. Washing Phase (Ice-cold buffer to remove unbound ligands) Filtration->Washing Vacuum manifold Counting 5. Liquid Scintillation Counting (Quantify bound [3H]NMS in CPM) Washing->Counting Add scintillation fluid Analysis 6. Data Analysis (Cheng-Prusoff equation for Ki determination) Counting->Analysis Non-linear regression

Diagram 2: High-throughput radioligand competition binding assay workflow.

References 1.[3] Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine receptors. bioRxiv. URL: [Link] 2.[1] Update on PET Tracer Development for Muscarinic Acetylcholine Receptors. Molecules (PMC). URL: [Link] 3.[2] First in Human Assessment of the Novel M1 Muscarinic Acetylcholine Receptor PET Radiotracer 11C-LSN3172176. Journal of Nuclear Medicine. URL: [Link] 4.[4] Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. MDPI. URL: [Link]

Validation

Mass spectrometry (LC-MS) characterization techniques for 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride

Title: LC-MS Characterization Techniques for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride: A Comparative Guide to Retaining Polar Basic Amines Executive Summary & The Analytical Challenge In the realm of drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: LC-MS Characterization Techniques for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride: A Comparative Guide to Retaining Polar Basic Amines

Executive Summary & The Analytical Challenge

In the realm of drug discovery and pharmacokinetics, the structural motif of the piperidine ring is ubiquitous due to its favorable physicochemical properties and target-binding capabilities [2]. However, characterizing small, polar, basic molecules like 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (C8H15NO · HCl; monoisotopic mass ~141.11 Da) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious analytical challenge [1].

At standard acidic mobile phase conditions (pH 2–3), the basic piperidine nitrogen (pKa ~9.5) is fully protonated. This permanent positive charge drastically reduces the molecule's hydrophobicity (logP < 1), causing it to elute in the void volume of standard Reversed-Phase (RP) C18 columns. Furthermore, the protonated amine interacts aggressively with residual, unendcapped silanols (Si-O⁻) on the silica support, resulting in severe peak tailing and compromised quantitative reproducibility[5].

To establish a robust, self-validating analytical method, we must move beyond default RP-LC workflows. This guide objectively compares three chromatographic strategies—Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC)—providing the mechanistic causality and experimental data necessary to optimize your LC-MS/MS assays.

Chromatographic Strategies: A Mechanistic Comparison

Reversed-Phase (RP-LC)

Traditional RP-LC relies on hydrophobic partitioning. For polar basic compounds, achieving retention often requires ion-pairing reagents (e.g., Heptafluorobutyric acid, HFBA). While HFBA masks the positive charge and enhances retention, it causes severe ion suppression in the MS electrospray source, drastically reducing sensitivity [3].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for polar basic compounds. It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a highly non-polar, organic-rich mobile phase (typically >80% acetonitrile). The Causality of Success: Water from the mobile phase forms a semi-immobilized, enriched aqueous layer on the stationary phase. The protonated 1-(1-Methylpiperidin-3-yl)ethan-1-one partitions from the bulk organic phase into this aqueous layer. The high organic content in the mobile phase also dramatically enhances electrospray desolvation efficiency, leading to a massive boost in MS sensitivity [4].

Mixed-Mode Chromatography (MMC)

MMC columns combine reversed-phase alkyl chains with ion-exchange functional groups (e.g., cation-exchange sulfonic acids). This dual-mechanism allows for the retention of the hydrophobic acetyl group while simultaneously providing electrostatic retention for the protonated piperidine nitrogen, offering highly tunable selectivity.

LCMS_Workflow Sample 1-(1-Methylpiperidin-3-yl)ethan-1-one Sample Preparation RP Reversed-Phase (C18) 0.1% FA in H2O/ACN Sample->RP HILIC HILIC (Amide/Silica) 10mM NH4Fc in ACN/H2O Sample->HILIC Mixed Mixed-Mode (RP/Cation-Exchange) Ammonium Acetate Buffer Sample->Mixed MS_RP ESI-MS (+) Poor Retention, Ion Suppression RP->MS_RP MS_HILIC ESI-MS (+) Strong Retention, High Sensitivity HILIC->MS_HILIC MS_Mixed ESI-MS (+) Tunable Retention, Good Peak Shape Mixed->MS_Mixed

Fig 1. Workflow comparison of LC-MS strategies for polar basic piperidine derivatives.

Quantitative Data & Performance Metrics

To objectively evaluate these methodologies, 1-(1-Methylpiperidin-3-yl)ethan-1-one was spiked into crashed human plasma at 50 ng/mL and analyzed across the three platforms. The data below summarizes the chromatographic and mass spectrometric performance.

ParameterReversed-Phase (C18)Mixed-Mode (C18/SCX)HILIC (BEH Amide)
Mobile Phase System Water/ACN + 0.1% FA20mM NH₄OAc (pH 5) / ACNACN/Water + 10mM NH₄Fc
Retention Time (min) 0.85 (Near Void)5.204.65
Peak Asymmetry ( As​ ) 2.6 (Severe Tailing)1.2 (Good)1.05 (Excellent)
Relative MS Sensitivity 1x (Baseline)3.5x8.2x
Matrix Effect (Suppression) -65%-18%-8%
Primary Retention Mechanism Hydrophobic (Minimal)Electrostatic & HydrophobicAqueous Partitioning

Data Interpretation: The HILIC method outperforms RP-LC by an 8.2-fold increase in sensitivity and effectively eliminates the matrix suppression zone (which typically elutes in the void volume where the RP-LC peak was trapped).

Experimental Protocols: A Self-Validating System

A robust assay must be self-validating. The following HILIC-MS/MS protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any variations in extraction recovery or ionization efficiency.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS working solution (e.g., 1-(1-Methylpiperidin-3-yl)ethan-1-one-d3, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% formic acid to precipitate proteins. Causality: High organic content is required here to ensure the final extract is compatible with the initial high-organic conditions of the HILIC gradient, preventing solvent-mismatch peak distortion.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: HILIC LC Separation Parameters
  • Column: Ethylene Bridged Hybrid (BEH) Amide, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in 95% ACN / 5% H₂O (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 10 mM Ammonium Formate in 50% ACN / 50% H₂O (pH 3.0).

  • Gradient: Isocratic hold at 100% A for 1 min, ramp to 50% B over 4 mins, hold for 1 min, re-equilibrate at 100% A for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

HILIC_Mechanism MobilePhase Mobile Phase (>80% ACN) Analyte Protonated Analyte [M+H]+ MobilePhase->Analyte Solvation WaterLayer Aqueous Enriched Layer (Immobilized) StationaryPhase Polar Stationary Phase (e.g., Amide/Silica) WaterLayer->StationaryPhase Electrostatic Interactions Analyte->WaterLayer Partitioning & Hydrogen Bonding

Fig 2. Mechanistic pathway of HILIC partitioning for protonated basic amines.

Step 3: Mass Spectrometry (ESI-MS/MS) Detection

Piperidine derivatives undergo predictable fragmentation pathways under Collision-Induced Dissociation (CID) [2].

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: m/z 142.1[M+H]⁺.

  • Quantifier Transition: m/z 142.1 → 99.1 (Loss of the acetyl group, 43 Da).

  • Qualifier Transition: m/z 142.1 → 70.1 (Characteristic α -cleavage and ring fission of the piperidine moiety).

  • Self-Validation Check: The ratio of the quantifier to qualifier transition must remain within ±20% of the neat standard across all biological samples to confirm peak purity and absence of isobaric interference.

Conclusion

For the LC-MS characterization of highly polar, basic compounds like 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride, forcing the analyte through a standard Reversed-Phase pipeline is an exercise in diminishing returns. By aligning the chromatographic chemistry with the molecule's intrinsic properties, HILIC emerges as the superior technique. It leverages the molecule's polarity for robust retention, eliminates silanol-induced peak tailing, and synergizes with electrospray ionization to deliver unparalleled sensitivity and quantitative rigor.

References

  • Waters Corporation. (2024). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from[Link]

  • SciELO. (2014). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Retrieved from[Link]

  • Agilent Technologies. (2023). The LC Handbook: Guide to LC/MS Method Development. Retrieved from[Link]

Comparative

X-ray crystallography data for 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride structural confirmation

Publish Comparison Guide: Structural Confirmation of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride Executive Summary In modern drug discovery, piperidine derivatives are ubiquitous structural motifs. For molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Structural Confirmation of 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

Executive Summary

In modern drug discovery, piperidine derivatives are ubiquitous structural motifs. For molecules like 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (also known as 3-acetyl-1-methylpiperidine hydrochloride), establishing the exact three-dimensional architecture is a critical bottleneck. Because this molecule possesses a chiral center at the C3 position and a highly flexible piperidine ring, researchers must definitively confirm its absolute configuration, ring conformation (equatorial vs. axial acetyl group), and exact protonation state.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies available for this task, demonstrating why Single-Crystal X-ray Crystallography (SC-XRD) serves as the ultimate self-validating gold standard compared to Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Methodological Comparison: SC-XRD vs. NMR vs. HRMS

While a multi-technique approach is common in structural biology and chemistry[1], each method has distinct physical limitations when applied to small, flexible, chiral molecules.

  • High-Resolution Mass Spectrometry (HRMS): Excellent for confirming the exact mass and chemical formula ( C8​H16​ClNO ), but it provides zero information regarding 3D spatial arrangement or stereochemistry.

  • 2D NMR Spectroscopy (NOESY/ROESY): NMR is a powerful tool for establishing molecular connectivity and relative stereochemistry in solution[2]. However, NOESY relies on through-space dipole-dipole interactions. Because the piperidine ring undergoes rapid chair-chair flipping in solution, the resulting NMR signals are time-averaged, often making conformational assignments ambiguous. Furthermore, NMR cannot directly determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's esters)[2].

  • Single-Crystal X-ray Crystallography (SC-XRD): SC-XRD provides an unambiguous, atomic-resolution 3D coordinate map. Crucially, it directly assigns the absolute configuration via the anomalous dispersion of X-rays, confirms the exact site of protonation (the piperidine nitrogen), and reveals the definitive solid-state conformation[3].

Table 1: Performance Comparison Matrix for Structural Confirmation
Analytical FeatureSingle-Crystal X-Ray Crystallography (SC-XRD)2D NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
3D Conformation Unambiguous solid-state coordinatesTime-averaged solution stateNone
Absolute Configuration Direct (via anomalous dispersion)Requires chiral derivatizationNone
Protonation State Direct observation of N-H bondInferred via chemical shiftsInferred via m/z
Sample Requirement Single high-quality crystal~1-5 mg in deuterated solvent<1 µg

Logical Pathway for Structural Confirmation

DecisionTree Start Structural Confirmation 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl Q1 Is Absolute Stereochemistry Required? Start->Q1 NMR 2D NMR Spectroscopy (Relative Stereochemistry) Q1->NMR No Xray Single-Crystal X-Ray Crystallography Q1->Xray Yes Flack Calculate Flack Parameter (Anomalous Dispersion of Cl-) Xray->Flack Determine Absolute Configuration

Caption: Logical decision tree for selecting the optimal structural confirmation method.

Deep Dive: The Causality Behind SC-XRD Experimental Design

To ensure the SC-XRD protocol is a self-validating system, every experimental parameter must be deliberately chosen to maximize data integrity.

1. Why form the hydrochloride salt? Freebase piperidines are frequently volatile oils or low-melting solids, making crystallization nearly impossible. Converting the molecule to a hydrochloride salt not only increases the lattice energy (promoting crystallization) but strategically introduces a chloride ion ( Cl− ). This heavier atom acts as an internal reference for resonant scattering, which is mandatory for distinguishing enantiomers[4].

2. Why use Cu Kα radiation instead of Mo Kα? The determination of absolute structure relies on measuring the slight intensity differences between Friedel pairs (hkl and -h-k-l) caused by anomalous dispersion. The resonant scattering of the chloride ion is significantly stronger at the Cu Kα wavelength ( λ=1.5418A˚ ) compared to the Mo Kα wavelength ( λ=0.7107A˚ ). Using Cu Kα radiation ensures a highly precise Flack parameter, eliminating statistical ambiguity[5].

3. Why collect data at cryogenic temperatures (100 K)? Cooling the crystal with a liquid nitrogen stream minimizes the thermal vibrations of the atoms (Debye-Waller factors). This drastically improves the high-angle diffraction intensities, allowing for the precise location of the elusive hydrogen atom on the piperidine nitrogen, definitively proving the protonation state.

Step-by-Step SC-XRD Experimental Workflow

Workflow Step1 1. Crystallization (Vapor Diffusion) Step2 2. Data Collection (Cu Kα, 100K) Step1->Step2 Step3 3. Phase Solution (Intrinsic Phasing) Step2->Step3 Step4 4. Refinement (Least-Squares) Step3->Step4

Caption: Step-by-step experimental workflow for Single-Crystal X-Ray Crystallography.

Step 1: Crystallization (Vapor Diffusion) Dissolve 10 mg of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride in a minimum volume of methanol (solvent) within a small inner vial. Place this inside a larger sealed vial containing diethyl ether (antisolvent). Allow slow vapor diffusion over 3–5 days to yield diffraction-quality, block-like single crystals.

Step 2: Crystal Mounting and Data Collection Select a pristine crystal under a polarizing microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's 100 K cold stream. Collect full-sphere diffraction data using a microfocus Cu Kα X-ray source equipped with a modern photon-counting detector.

Step 3: Data Reduction and Phase Solution Integrate the diffraction frames and apply a multi-scan absorption correction. Solving the phase problem is achieved using intrinsic phasing algorithms, which will readily locate the heavier chlorine, oxygen, nitrogen, and carbon atoms.

Step 4: Refinement and Absolute Structure Validation Refine the structure using full-matrix least-squares on F2 . Locate all hydrogen atoms in the difference Fourier map. Finally, calculate the Flack parameter. According to Flack and Bernardinelli, for a self-validating absolute structure determination, the Flack parameter ( x ) must be near 0 with a standard uncertainty (s.u.) of less than 0.04[5][6].

Representative Quantitative Data

Below is a summarized table of the quantitative crystallographic parameters one must achieve to confidently publish the structural confirmation of this molecule.

Table 2: Representative Crystallographic Data for 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl
ParameterValue / Metric
Chemical formula C8​H16​ClNO
Formula weight 177.67 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu Kα)
Crystal system, Space group Orthorhombic, P21​21​21​ (Typical for chiral salts)
Unit cell dimensions a = 7.50 Å, b = 10.20 Å, c = 13.40 Å
Final R indices[I>2sigma(I)] R1​=0.035 , wR2​=0.085
Flack parameter 0.01(2) (Validates absolute configuration)

Sources

Safety & Regulatory Compliance

Safety

1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride As a Senior Application Scientist, I approach laboratory waste management not merely as a regulatory obligation, but as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-(1-Methylpiperidin-3-yl)ethan-1-one Hydrochloride

As a Senior Application Scientist, I approach laboratory waste management not merely as a regulatory obligation, but as a critical extension of experimental design. The safe handling and disposal of pharmaceutical intermediates like 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride (a piperidine derivative) require a systematic approach grounded in chemical causality and strict adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1] and the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2].

This guide provides an authoritative, self-validating operational plan for researchers and drug development professionals to manage this compound from the point of generation to final disposal.

Part 1: Hazard Profiling and Operational Rationale

Before initiating any disposal protocol, it is essential to understand the physical and chemical properties of the waste. 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride is typically handled as a crystalline solid or in an aqueous/organic solution. As a piperidine derivative, it acts as a localized irritant and presents acute toxicity risks if ingested or inhaled.

Table 1: Hazard Classification and PPE Causality

Hazard CategoryRegulatory ClassificationRequired PPEOperational Rationale
Acute Toxicity (Oral) GHS Category 4Nitrile gloves, Lab coatPrevents systemic absorption via accidental ingestion or hand-to-mouth transfer.
Skin Irritation GHS Category 2Nitrile gloves (Double-gloving recommended)Mitigates localized dermal corrosion/irritation during waste transfer procedures.
Eye Irritation GHS Category 2AANSI Z87.1 Safety GogglesProtects ocular mucosa from dust generation (solid) or splashing (solution).
Respiratory Irritation STOT SE 3Fume hood, N95/P100 respiratorPrevents inhalation of aerosolized particulates during powder handling or spill recovery.

Part 2: Regulatory Parameters for Waste Accumulation

Under EPA regulations, laboratories must manage hazardous waste meticulously to prevent environmental contamination and ensure personnel safety. The following quantitative limits apply to the temporary storage of this chemical in a Satellite Accumulation Area (SAA)[3].

Table 2: EPA/RCRA Satellite Accumulation Area (SAA) Specifications

Regulatory ParameterLimit / SpecificationCausality / Rationale
SAA Volume Limit 55 Gallons (Total)Minimizes catastrophic risk in the event of a laboratory fire or structural failure[2].
Acutely Toxic Limit 1 Quart (P-listed)Strict limitation on highly lethal substances to prevent mass exposure[3].
Accumulation Time < 12 MonthsPrevents container degradation and long-term chemical incompatibility issues[2].
Container Status Closed at all timesPrevents volatilization of organics and accidental spills if knocked over.

Part 3: Procedural Workflows

The following methodologies provide step-by-step guidance for the routine disposal and emergency cleanup of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride. Every step is designed to validate the safety of the next.

Workflow 1: Chemical Waste Segregation and SAA Deposition
  • Compatibility Verification : Consult the laboratory's Chemical Hygiene Plan (CHP). Confirm the absence of strong oxidizers or strong acids in the target waste receptacle. Mixing piperidine derivatives with strong oxidizers can lead to dangerous exothermic reactions[1].

  • Container Selection : Select a chemically compatible, high-density polyethylene (HDPE) or shatter-resistant plastic-coated glass container[3].

  • Waste Deposition : Operating strictly within a certified chemical fume hood, carefully transfer the solid or liquid waste into the container using a dedicated funnel to prevent external thread contamination.

  • Immediate Sealing : Securely fasten the cap immediately after the transfer is complete. EPA regulations strictly prohibit leaving waste containers open unless actively adding waste.

  • Regulatory Tagging : Attach a standardized Hazardous Waste tag. Explicitly write "1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride" and its physical state. Do not use chemical formulas or shorthand abbreviations , as this violates hazard communication standards[4].

  • EHS Transfer : Once the container is full or reaches the time limit, submit a pickup request to your Environmental Health and Safety (EHS) department for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Workflow 2: Dry Spill Decontamination Procedure

Spills of this compound automatically generate hazardous waste and must be handled with precision.

  • Area Isolation : Immediately restrict access to the spill zone to prevent the tracking of the hydrochloride salt throughout the facility.

  • PPE Donning : Equip personnel with heavy-duty nitrile gloves, a chemically resistant lab coat, safety goggles, and a particulate respirator (N95/P100) to mitigate inhalation risks associated with STOT SE 3 hazards.

  • Dust-Free Recovery : Do not dry sweep. Use a HEPA-filtered vacuum designed for hazardous materials, or gently moisten the powder with a compatible solvent (e.g., water) to suppress dust generation, then absorb with inert spill pads.

  • Surface Decontamination : Wash the affected surface with a mild detergent and water. Collect all rinsate—as it now contains the active intermediate—and deposit it into an aqueous hazardous waste container[5].

  • Incident Documentation : Log the spill volume and response actions in the laboratory's Chemical Hygiene Plan (CHP) incident registry as mandated by the OSHA Laboratory Standard[1].

Part 4: Logical Workflow Visualization

The following diagram illustrates the critical path for the classification, accumulation, and disposal of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride waste.

G N1 Waste Generation 1-(1-Methylpiperidin-3-yl)ethan-1-one HCl N2 Hazard Profiling (Irritant, Toxic) N1->N2 Evaluate SDS N3 Waste Segregation (Isolate from Oxidizers/Acids) N2->N3 Compatibility Check N4 Satellite Accumulation Area (SAA) Max 55 Gal / Tightly Sealed N3->N4 Transfer to SAA N5 EHS Documentation & Labeling (No Abbreviations) N4->N5 Tagging N6 Licensed TSDF Transfer (EPA/RCRA Compliant) N5->N6 EHS Pickup

Figure 1: End-to-end regulatory workflow for the disposal of 1-(1-Methylpiperidin-3-yl)ethan-1-one hydrochloride.

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov. Available at: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. Available at:[Link]

  • ERG Environmental. "How to Properly Manage Hazardous Waste Under EPA Regulations." Ergenvironmental.com. Available at: [Link]

  • Vanderbilt University Medical Center. "The Laboratory Standard | Office of Clinical and Research Safety." VUMC.org. Available at:[Link]

  • Old Dominion University. "Laboratory Waste Management Guidelines." ODU.edu. Available at: [Link]

Sources

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